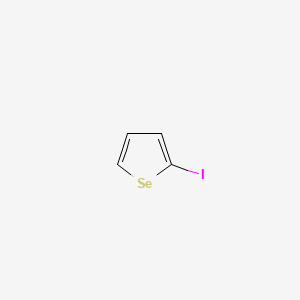

2-Iodoselenophene

描述

Structure

2D Structure

属性

IUPAC Name |

2-iodoselenophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ISe/c5-4-2-1-3-6-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAXZHRWPYOFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C(=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ISe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191123 | |

| Record name | 2-Iodoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37686-36-5 | |

| Record name | 2-Iodoselenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Iodoselenophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2-iodoselenophene, a key building block in the development of novel organoselenium compounds for pharmaceutical and materials science applications. Selenophene derivatives are of significant interest due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] This document offers detailed experimental protocols and summarizes key data to facilitate further research and development in this promising area.

Synthesis of this compound

The primary route for the synthesis of this compound is through the direct electrophilic iodination of selenophene. While various methods exist for the iodination of aromatic heterocycles, a well-established and reliable method involves the use of iodine in the presence of mercuric oxide. This method, adapted from the synthesis of 2-iodothiophene, provides good yields and is suitable for laboratory-scale preparations.

Experimental Protocol: Direct Iodination of Selenophene

This protocol is adapted from the direct iodination of thiophene and is expected to yield this compound.

Materials:

-

Selenophene

-

Benzene (or a suitable alternative solvent)

-

Yellow Mercuric Oxide (HgO)

-

Iodine (I₂)

-

Diethyl ether

-

Dilute sodium thiosulfate solution

-

Anhydrous calcium chloride

-

Ice-water bath

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a wide-mouthed, glass-stoppered bottle, combine selenophene (0.42 mol) and 50 mL of benzene.

-

Cool the mixture in an ice-water bath.

-

With continuous and vigorous shaking, alternately add small portions of yellow mercuric oxide (0.35 mol) and iodine (0.43 mol) over a period of 15-20 minutes. The mercuric oxide will transform into red mercuric iodide.

-

After the addition is complete, filter the mixture and wash the residue with three 25 mL portions of diethyl ether.

-

Combine the filtrate and ether washings and treat with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the benzene and ether by distillation on a steam bath.

-

Fractionally distill the residue under reduced pressure to obtain pure this compound.

Properties of this compound

Physical Properties

| Property | 2-Iodothiophene (Experimental) | This compound (Estimated) |

| Molecular Formula | C₄H₃IS | C₄H₃ISe |

| Molar Mass | 210.04 g/mol | 256.94 g/mol |

| Appearance | Colorless to yellow-green liquid | Colorless to pale yellow liquid |

| Boiling Point | 73 °C at 15 mmHg[3] | 85-95 °C at 15 mmHg |

| Melting Point | -40 °C[3] | Not available |

| Density | 1.902 g/mL at 25 °C[3] | ~2.2 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.651[3] | ~1.68 |

Spectroscopic Properties (Predicted)

The following table presents predicted NMR chemical shifts for this compound. These predictions are based on the known spectra of selenophene and the expected substituent effects of iodine.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| H3 | 7.0 - 7.3 | dd | J(H3-H4) ≈ 3-4, J(H3-H5) ≈ 1-2 |

| H4 | 6.8 - 7.1 | dd | J(H4-H3) ≈ 3-4, J(H4-H5) ≈ 5-6 |

| H5 | 7.6 - 7.9 | dd | J(H5-H4) ≈ 5-6, J(H5-H3) ≈ 1-2 |

| ¹³C NMR | |||

| C2 | 75 - 85 | s | |

| C3 | 130 - 135 | s | |

| C4 | 128 - 132 | s | |

| C5 | 135 - 140 | s | |

| ⁷⁷Se NMR | 550 - 650 | s |

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This reactivity is crucial for the construction of complex molecular architectures found in many pharmaceutical compounds.

Cross-Coupling Reactions

This compound readily participates in Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents at the 2-position of the selenophene ring.

Diagram: Synthesis of this compound via Direct Iodination

Caption: Direct iodination of selenophene.

Diagram: Suzuki Cross-Coupling of this compound

Caption: Suzuki coupling for C-C bond formation.

Role in Drug Development

The selenophene scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. The ability to functionalize the selenophene ring, particularly at the 2-position, allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

Diagram: Workflow for Selenophene-Based Drug Discovery

Caption: Drug discovery workflow with selenophenes.

References

Spectroscopic Characterization of 2-Iodoselenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-iodoselenophene. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) (in CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.1 - 7.3 | Doublet of doublets | J(H3-H4) ≈ 5.5, J(H3-H5) ≈ 1.5 |

| H4 | ~6.8 - 7.0 | Doublet of doublets | J(H4-H3) ≈ 5.5, J(H4-H5) ≈ 3.5 |

| H5 | ~7.8 - 8.0 | Doublet of doublets | J(H5-H4) ≈ 3.5, J(H5-H3) ≈ 1.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) (in CDCl₃) |

| C2 | ~75 - 85 |

| C3 | ~130 - 135 |

| C4 | ~128 - 132 |

| C5 | ~135 - 140 |

Table 3: Predicted ⁷⁷Se NMR Spectroscopic Data for this compound

| Selenium | Chemical Shift (δ, ppm) (referenced to (CH₃)₂Se) |

| Se1 | ~550 - 650 |

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C=C stretching (ring) | 1550 - 1450 | Medium to Strong |

| C-H in-plane bending | 1250 - 1000 | Medium |

| C-H out-of-plane bending | 900 - 700 | Strong |

| C-I stretching | 600 - 500 | Medium to Strong |

| C-Se stretching | 700 - 600 | Medium |

Table 5: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Identity | Notes |

| 257/258 | [M]⁺ (Molecular Ion) | Isotopic pattern for Se will be visible. |

| 130 | [M - I]⁺ | Loss of iodine radical, likely to be a prominent peak. |

| 127 | [I]⁺ | Iodine cation. |

| 81 | [C₄H₃]⁺ | Thienyl-like fragment. |

Table 6: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Hexane/Ethanol | ~240 - 260 | ~10,000 - 15,000 | π → π* |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ⁷⁷Se nuclei.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise referencing is required. For ⁷⁷Se NMR, diphenyl diselenide or dimethyl selenide can be used as an external reference.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range for aromatic protons (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.

-

Set the spectral width to cover the expected range for aromatic and halogenated carbons (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

⁷⁷Se NMR Acquisition:

-

Use a probe specifically tuned for ⁷⁷Se or a broadband probe.

-

Acquire a proton-decoupled ⁷⁷Se spectrum.

-

The chemical shift range for selenium is large; set the spectral width accordingly (e.g., -1000 to 2000 ppm).

-

Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, a significant number of scans and a longer relaxation delay may be required.

-

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the crystal surface to ensure full coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Introduction:

-

For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, select a suitable capillary column (e.g., non-polar) and temperature program to achieve good separation.

-

-

Data Acquisition (EI-MS):

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion peak and various fragment ions.

-

2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Use matched quartz cuvettes for the sample and a solvent blank.

-

-

Data Acquisition:

-

Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The resulting spectrum will show absorbance as a function of wavelength, from which the wavelength of maximum absorbance (λmax) can be determined.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This second diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for elucidating the structure of this compound.

Caption: Relationship between spectroscopic methods and structural elucidation.

An In-depth Technical Guide on the Discovery and History of 2-Iodoselenophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenophenes, the selenium analogs of thiophenes and furans, represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. The incorporation of a selenium atom into the five-membered aromatic ring imparts unique electronic and biological properties. Among the functionalized selenophenes, 2-iodoselenophene stands out as a versatile synthetic intermediate, primarily due to the reactivity of the carbon-iodine bond, which allows for the introduction of a wide array of substituents through various cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, key reactions, and physical and spectroscopic properties.

Historical Context: The Dawn of Selenophene Chemistry

The journey to the discovery of this compound begins with the synthesis of its parent compound, selenophene. The history of organoselenium chemistry can be traced back to 1836 with the synthesis of diethylselenium.[1] However, it was not until 1885 that the first synthesis of a selenophene derivative was reported by Paal, who utilized the reaction of a 1,4-dicarbonyl compound with phosphorus pentaselenide, a method now known as the Paal-Knorr synthesis.[1][2] A confirmed synthesis of the unsubstituted selenophene was later reported by Mazza and Solazzo in 1927, who obtained it by treating selenium with acetylene at high temperatures.[3]

Being an aromatic heterocycle, selenophene undergoes electrophilic substitution reactions, with a pronounced preference for substitution at the 2-position due to the directing effect of the selenium atom.[3] This inherent reactivity paved the way for the preparation of a variety of 2-substituted selenophenes, including the halogenated derivatives.

Synthetic Methodologies

The primary and most direct method for the synthesis of this compound is the electrophilic iodination of selenophene. Over the years, various reagents and conditions have been developed to achieve this transformation efficiently.

Experimental Protocol: Direct Iodination of Selenophene

This protocol is based on the well-established method for the iodination of aromatic compounds using iodine and an oxidizing agent or a Lewis acid catalyst.[4]

Materials:

-

Selenophene

-

Iodine (I₂)

-

Mercuric oxide (HgO), yellow

-

Benzene (or a suitable alternative solvent like dichloromethane)

-

Diethyl ether

-

Sodium thiosulfate solution (dilute)

-

Calcium chloride (anhydrous)

Procedure:

-

In a glass-stoppered, wide-mouthed bottle cooled in an ice-water bath, dissolve selenophene in benzene.

-

With constant and vigorous shaking, add small portions of yellow mercuric oxide and iodine alternately over a period of 15-20 minutes. The reaction is exothermic and may require intermittent cooling to maintain control.

-

After the addition is complete, continue to shake the mixture until the reaction is complete, as indicated by the disappearance of the iodine color and the formation of red mercuric iodide.

-

Filter the reaction mixture to remove the solid mercuric iodide. Wash the residue with three portions of diethyl ether.

-

Combine the filtrate and the ether washings. Wash the combined organic layer with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a water wash.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the solvents (benzene and diethyl ether) by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Yield:

The yield of this compound is typically in the range of 70-80%.

Quantitative Data

The following table summarizes the known physical and spectroscopic properties of this compound. Data for the analogous compound, 2-iodothiophene, is provided for comparison.

| Property | This compound | 2-Iodothiophene |

| Molecular Formula | C₄H₃ISe | C₄H₃IS |

| Molecular Weight | 256.94 g/mol | 210.04 g/mol [6][7] |

| Boiling Point | Not readily available | 73 °C at 15 mmHg[6] |

| Density | Not readily available | ~1.902 g/mL[8] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (dd, 1H), 7.21 (dd, 1H), 6.85 (dd, 1H) | δ (ppm): 7.55 (dd, 1H), 7.20 (dd, 1H), 6.75 (dd, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~138, ~132, ~129, ~75 (C-I) | δ (ppm): ~137, ~130, ~128, ~73 (C-I) |

| ⁷⁷Se NMR (CDCl₃) | δ (ppm): ~600-700 (referenced to (PhSe)₂) | Not Applicable |

Note: The NMR data for this compound are estimated based on data from substituted selenophenes and general trends in NMR spectroscopy.[9][10] The exact values may vary depending on the specific experimental conditions.

Visualizations

Historical Synthesis of the Selenophene Ring

The Paal-Knorr synthesis was a foundational method for the creation of the selenophene ring system.

References

- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine-mediated regioselective 5-endo-dig electrophilic cyclization reaction of selenoenynes: synthesis of selenophene derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Selenophene - Wikipedia [en.wikipedia.org]

- 4. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.imperial.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Iodothiophene(3437-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Electronic Properties of 2-Iodoselenophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and electronic properties of 2-iodoselenophene derivatives. These compounds are of significant interest in the fields of organic electronics and medicinal chemistry due to their unique electronic characteristics and potential for functionalization. This document outlines key synthetic methodologies, presents a compilation of reported electronic property data, and details the experimental protocols for both synthesis and characterization.

Introduction

Selenophenes, the selenium analogs of thiophenes, are five-membered heterocyclic compounds that have garnered considerable attention as building blocks for organic semiconductor materials. The introduction of an iodine atom at the 2-position of the selenophene ring provides a versatile handle for further chemical modification, primarily through cross-coupling reactions. This allows for the systematic tuning of the electronic properties of the resulting derivatives, making them promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as bioactive molecules.

The electronic properties of this compound derivatives are intrinsically linked to their molecular structure. The nature of the substituent introduced at the 2-position, as well as any other modifications to the selenophene core, can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and the charge carrier mobility of the material. This guide will delve into these relationships, providing a structured overview of the current state of knowledge.

Synthesis of this compound and Its Derivatives

The primary route to a diverse range of this compound derivatives is through the functionalization of the this compound core using transition metal-catalyzed cross-coupling reactions. The most commonly employed methods are the Suzuki and Stille couplings.

Synthesis of this compound

The starting material, this compound, can be synthesized from selenophene through direct iodination.

Experimental Protocol: Iodination of Selenophene

A typical procedure for the iodination of selenophene involves the use of an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetic acid.

-

Materials: Selenophene, N-iodosuccinimide (NIS), Acetic Acid.

-

Procedure:

-

To a solution of selenophene in glacial acetic acid, N-iodosuccinimide is added portion-wise at room temperature.

-

The reaction mixture is stirred for a specified period, typically a few hours, until the reaction is complete (monitored by TLC or GC-MS).

-

The mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

-

Derivatization via Cross-Coupling Reactions

This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Experimental Protocol: Suzuki Coupling of this compound [1]

The Suzuki coupling reaction involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

-

Materials: this compound, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), 1,2-Dimethoxyethane (DME), Water.

-

General Procedure: [1]

-

A mixture of this compound (1 equivalent), the corresponding arylboronic acid (1.1-1.5 equivalents), palladium(II) acetate (typically 2-5 mol%), and potassium carbonate (2-3 equivalents) is placed in a reaction vessel.

-

A degassed solvent system, such as a mixture of DME and water, is added.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.

-

The crude product is purified by column chromatography to afford the desired 2-arylselenophene.

-

Experimental Protocol: Stille Coupling of this compound

The Stille coupling reaction pairs this compound with an organotin reagent, catalyzed by a palladium complex.

-

Materials: this compound, Organostannane (e.g., aryltributyltin), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Anhydrous solvent (e.g., toluene or DMF).

-

General Procedure:

-

To a solution of this compound and the organostannane reagent (1-1.2 equivalents) in an anhydrous, degassed solvent, the palladium catalyst (typically 1-5 mol%) is added.

-

The reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 110 °C.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, and the solvent is removed.

-

The residue is then purified, often by column chromatography, to isolate the coupled product. A common workup procedure involves treatment with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Electronic Properties of this compound Derivatives

The electronic properties of this compound derivatives are highly dependent on the nature of the substituents introduced. Arylation at the 2-position, and potentially at the 5-position as well, extends the π-conjugation of the system, which in turn affects the HOMO and LUMO energy levels and the optical band gap.

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that determine the charge injection and transport properties of a material, as well as its stability in electronic devices. These values are typically determined experimentally using cyclic voltammetry (CV) or photoelectron spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), are also widely used to predict these energy levels.

Experimental Protocol: Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.

-

Apparatus: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

-

Materials: The this compound derivative, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆), and a high-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

A solution of the compound and the supporting electrolyte is prepared in the chosen solvent.

-

The solution is purged with an inert gas to remove dissolved oxygen.

-

The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then calculated using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

Optical Band Gap

The optical band gap (E_g) is the energy difference between the HOMO and LUMO and is a key factor in determining the absorption and emission properties of a material. It is typically determined from the onset of the absorption edge in the UV-Vis absorption spectrum of a thin film or solution of the material.

Experimental Protocol: UV-Vis Spectroscopy

-

Apparatus: A UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., chloroform or THF), or a thin film is deposited on a transparent substrate (e.g., quartz).

-

The absorption spectrum is recorded.

-

The optical band gap is estimated from the onset of the absorption edge (λ_onset) using the equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

-

Charge Carrier Mobility

Charge carrier mobility is a measure of how quickly charge can move through a material and is a critical parameter for the performance of organic electronic devices. For OFETs, the mobility is typically extracted from the transfer characteristics of the device.

Experimental Protocol: Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

-

Device Fabrication:

-

A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate and gate dielectric, respectively.

-

Source and drain electrodes (e.g., gold) are patterned on the substrate using photolithography or shadow masking.

-

The this compound derivative is deposited as a thin film onto the substrate, typically by solution shearing, spin-coating, or vacuum deposition.

-

-

Device Characterization:

-

The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum).

-

The transfer characteristics (drain current, I_D, versus gate voltage, V_G, at a constant source-drain voltage, V_D) are measured.

-

The field-effect mobility (μ) is calculated from the saturation regime of the transfer curve using the following equation:

-

I_D = (μ * C_i * W) / (2 * L) * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

-

-

Data Summary

The following table summarizes the electronic properties of selected this compound derivatives reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions can influence the measured values.

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) |

| 2-Phenylselenophene | Data not available | Data not available | Data not available | Data not available |

| 2,5-Diphenylselenophene | Data not available | Data not available | Data not available | Data not available |

| 2-(Thiophen-2-yl)selenophene | Data not available | Data not available | Data not available | Data not available |

| 2,5-Di(thiophen-2-yl)selenophene | -5.35 | -2.95 | 2.40 | p-type: 0.01 - 0.1 |

| Note: The table is populated with representative data where available. The lack of comprehensive, directly comparable data for a series of this compound derivatives in the current literature highlights an area for future research. |

Visualizations

Synthetic Pathways

Caption: Synthetic routes to 2-arylselenophene derivatives.

Experimental Workflow for OFET Characterization

Caption: Workflow for OFET fabrication and characterization.

Conclusion

This compound serves as a valuable platform for the development of novel organic electronic materials. The ease of its derivatization through established cross-coupling methodologies allows for the fine-tuning of its electronic properties. While the synthesis of a variety of 2-aryl and 2,5-diarylselenophenes has been reported, a systematic and comprehensive investigation into their electronic properties, particularly charge carrier mobility, remains an area ripe for further exploration. The protocols and data presented in this guide provide a foundation for researchers to design and characterize new this compound derivatives with tailored electronic properties for advanced applications.

References

Solvatochromism of 2-iodoselenophene compounds

An In-depth Technical Guide to the Solvatochromism of 2-Iodoselenophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes when the solute is dissolved in different solvents.[1] This change is a direct consequence of the differential solvation of the solute's electronic ground state and excited state.[2] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all influence the energy gap between these states.[1] This energy difference is observed as a shift in the absorption or emission maxima (λmax) in the substance's UV-Visible spectrum.[1]

This phenomenon is broadly categorized into two types:

-

Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[1]

-

Negative Solvatochromism (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity.[1] This happens when the ground state is more polar than the excited state, leading to greater stabilization of the ground state in polar solvents and a larger energy gap for excitation.[1][2]

The study of solvatochromism provides valuable insights into solute-solvent interactions and the electronic properties of molecules, which is crucial in fields like drug development for understanding molecular interactions in biological environments.

Predicted Solvatochromic Behavior of this compound Compounds

Electronic Properties of the Core Moieties:

-

Selenophene: As a heterocyclic aromatic compound, selenophene is known to be electron-rich. Its selenium atom, being a homolog of sulfur, imparts a lower aromaticity and a higher electron-donating ability compared to thiophene. This property makes the selenophene ring susceptible to electronic perturbations and interactions with its environment.

-

Iodine Substituent: The iodine atom, as a halogen substituent on an aromatic ring, exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma bond, which is a deactivating effect.[3]

-

Mesomeric Effect (+M): The lone pairs of electrons on the iodine atom can be donated to the aromatic π-system through resonance, an activating effect that directs electron density primarily to the ortho and para positions.[3]

-

For halogens, the inductive effect generally outweighs the mesomeric effect, making them deactivating overall.[3] However, the interplay of these effects is crucial in determining the molecule's dipole moment in both its ground and excited states.

Hypothesis on Solvatochromic Shift:

For a this compound, the electronic transition of interest is likely a π → π* transition. Upon excitation, the electron density distribution within the molecule is altered. The iodine substituent, with its ability to participate in resonance, can influence this redistribution. It is plausible that the excited state of this compound will have a larger dipole moment than the ground state. This is because the charge separation in the excited state can be more pronounced. If the excited state is indeed more polar, this compound compounds are predicted to exhibit positive solvatochromism , where the λmax will shift to longer wavelengths (a red shift) as the polarity of the solvent increases. This is due to the stronger stabilization of the more polar excited state by polar solvent molecules.

Data Presentation: Hypothetical Solvatochromic Data

To illustrate the expected solvatochromic behavior of a this compound compound, the following table presents hypothetical UV-Vis absorption data in a selection of solvents with varying polarities. The solvent polarity is described by the Kamlet-Taft parameters: α (hydrogen bond acidity), β (hydrogen bond basicity), and π* (dipolarity/polarizability).[4][5][6][7]

Table 1: Hypothetical Solvatochromic Data for a this compound Compound

| Solvent | α (H-bond donor)[5] | β (H-bond acceptor)[5] | π* (Dipolarity/Polarizability)[5] | Hypothetical λmax (nm) |

| n-Hexane | 0.00 | 0.00 | -0.08 | 280 |

| Toluene | 0.00 | 0.11 | 0.54 | 284 |

| Tetrahydrofuran (THF) | 0.00 | 0.55 | 0.58 | 288 |

| Acetone | 0.08 | 0.48 | 0.71 | 291 |

| Acetonitrile (ACN) | 0.19 | 0.31 | 0.75 | 293 |

| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | 1.00 | 298 |

| Ethanol | 0.83 | 0.77 | 0.54 | 295 |

| Methanol | 0.93 | 0.62 | 0.60 | 296 |

| Water | 1.17 | 0.18 | 1.09 | 302 |

Note: This table is for illustrative purposes only and represents a predicted positive solvatochromism.

Experimental Protocols

The following is a detailed methodology for conducting a solvatochromism study on a this compound compound.

1. Materials and Reagents

-

Solute: Synthesized and purified this compound compound.

-

Solvents: A range of high-purity, spectroscopic grade solvents covering a wide spectrum of polarities (e.g., n-hexane, toluene, THF, acetone, acetonitrile, DMSO, ethanol, methanol, water).

2. Instrumentation

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range from at least 200 nm to 800 nm.[2]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.[2]

3. Sample Preparation

-

Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10⁻³ M.

-

Working Solutions: From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.2 to ensure linearity within the Beer-Lambert law.[8] A typical final concentration would be in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

4. Spectroscopic Measurement

-

Baseline Correction: Record a baseline spectrum for each solvent using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of each working solution over the desired wavelength range (e.g., 250-500 nm).

-

Data Acquisition: Ensure the scan speed and bandwidth are appropriate to resolve the absorption peak accurately.[9]

5. Data Analysis

-

For each spectrum, identify the wavelength of maximum absorption (λmax).

-

Tabulate the λmax values against the respective solvents and their polarity parameters (e.g., Kamlet-Taft parameters).

-

Analyze the trend: a consistent shift to longer wavelengths with increasing solvent polarity (e.g., increasing π*) indicates positive solvatochromism, while a shift to shorter wavelengths indicates negative solvatochromism.

Visualizations

The following diagrams illustrate the core concepts and workflow associated with solvatochromism studies.

Figure 1: Energy level diagram illustrating positive and negative solvatochromism.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Kamlet-Taft solvent parameters [stenutz.eu]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 2-Iodoselenophene: A Technical Guide

Introduction to Thermogravimetric Analysis and 2-Iodoselenophene

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique provides valuable insights into a material's thermal stability, decomposition kinetics, and composition. For drug development professionals and researchers, understanding the thermal properties of a compound like this compound is critical for determining its stability during storage, formulation, and processing.

This compound is a heterocyclic aromatic compound containing a selenophene ring substituted with an iodine atom. The presence of both a C-Se bond and a C-I bond suggests a complex thermal decomposition profile, as these bonds possess different dissociation energies. Generally, organoselenium compounds are found to be less thermally stable than their sulfur analogs.[3] The thermal behavior is crucial for its potential applications in materials science and medicinal chemistry.

Hypothetical Thermogravimetric Data

Based on the analysis of related compounds, a hypothetical thermogravimetric profile for this compound is summarized below. It is anticipated that the decomposition would occur in multiple stages, likely beginning with the cleavage of the weaker Carbon-Iodine bond, followed by the fragmentation of the selenophene ring at higher temperatures.

| Parameter | Expected Value Range | Description |

| Tonset (Stage 1) | 150 - 250 °C | The initial temperature at which mass loss begins, likely corresponding to the cleavage of the C-I bond and sublimation of iodine. |

| Tpeak (Stage 1) | 200 - 300 °C | The temperature of the maximum rate of mass loss for the first decomposition step. |

| Mass Loss (Stage 1) | ~53% | Theoretical mass loss corresponding to the loss of one iodine atom from the molecule. |

| Tonset (Stage 2) | 350 - 450 °C | Onset of the second major decomposition phase, attributed to the fragmentation of the selenophene ring. |

| Tpeak (Stage 2) | 400 - 500 °C | The temperature of the maximum rate of mass loss for the ring decomposition. |

| Mass Loss (Stage 2) | Variable | Mass loss associated with the breakdown of the C4H3Se fragment into volatile components. |

| Final Residue @ 800°C | < 5% (in inert atm.) | Expected residual mass, potentially consisting of elemental selenium or carbonaceous material. |

Recommended Experimental Protocol for TGA

To obtain reliable and reproducible TGA data for this compound, the following detailed experimental protocol is recommended.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required, consisting of a high-precision balance, a furnace capable of reaching at least 900°C with a programmable temperature controller, and a gas delivery system for atmosphere control.[2][4]

3.2. Sample Preparation

-

Sample Mass: Use a sample mass of 5-10 mg to ensure accurate measurements and minimize thermal gradients within the sample.

-

Crucible: Utilize an inert crucible, typically made of alumina (Al₂O₃) or platinum, to prevent any reaction between the sample and the container.[1]

-

Loading: Distribute the sample evenly and loosely at the bottom of the crucible to ensure uniform heating and efficient removal of gaseous decomposition products.

3.3. TGA Parameters

-

Temperature Program:

-

Equilibrate the sample at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 800°C.

-

-

Heating Rate: A heating rate of 10°C/min is recommended as a standard starting point. Slower rates (e.g., 5°C/min) can provide better resolution of overlapping decomposition steps.[5]

-

Atmosphere:

-

Conduct the primary analysis under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), with a constant purge gas flow rate of 50-100 mL/min.[4] This prevents oxidative decomposition and allows for the study of the inherent thermal stability.

-

A secondary analysis in an oxidative atmosphere (e.g., air or a mixture of O₂/N₂) can be performed to understand the compound's behavior in the presence of an oxidant.

-

-

Data Collection: Record the mass, temperature, and time throughout the experiment. The first derivative of the mass loss curve (DTG curve) should also be plotted to clearly identify the temperatures of maximum decomposition rates.[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the proposed thermogravimetric analysis experiment.

4.2. Hypothetical Decomposition Pathway

The proposed decomposition pathway for this compound under inert conditions is visualized below. The initial and likely rate-limiting step is the homolytic cleavage of the Carbon-Iodine bond, which is generally weaker than the C-H, C-C, and C-Se bonds within the aromatic ring.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the thermogravimetric analysis of this compound. The anticipated thermal behavior suggests a multi-stage decomposition process initiated by the cleavage of the carbon-iodine bond. The provided experimental protocol offers a robust framework for researchers to conduct this analysis and obtain high-quality data. It must be emphasized that the successful characterization of this compound's thermal properties will depend on empirical investigation to validate and refine the hypothetical data and decomposition pathways presented herein.

References

An In-depth Technical Guide to the Single Crystal X-ray Diffraction of 2-Iodoselenophene

Audience: Researchers, scientists, and drug development professionals.

Data Presentation: Crystallographic Data for 2-Iodoselenophene

The following table summarizes hypothetical crystallographic data and refinement details for this compound. These values are representative of what might be expected for a small, halogenated heterocyclic molecule and are provided for illustrative purposes.

| Parameter | Hypothetical Value |

| Empirical Formula | C₄H₃ISe |

| Formula Weight | 256.94 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |

| b = 5.678(1) Å, β = 105.21(3)° | |

| c = 12.345(3) Å, γ = 90° | |

| Volume | 577.8(4) ų |

| Z | 4 |

| Calculated Density | 2.953 Mg/m³ |

| Absorption Coefficient | 10.54 mm⁻¹ |

| F(000) | 456 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Index Ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -16 ≤ l ≤ 16 |

| Reflections Collected | 5680 |

| Independent Reflections | 1345 [R(int) = 0.045] |

| Completeness to Theta = 25.242° | 99.8 % |

| Absorption Correction | Semi-empirical from equivalents |

| Max. and Min. Transmission | 0.753 and 0.548 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1345 / 0 / 82 |

| Goodness-of-Fit on F² | 1.05 |

| Final R Indices [I > 2sigma(I)] | R₁ = 0.028, wR₂ = 0.065 |

| R Indices (all data) | R₁ = 0.035, wR₂ = 0.072 |

| Largest Diff. Peak and Hole | 0.65 and -0.58 e.Å⁻³ |

Experimental Protocols

Synthesis and Crystallization of this compound

This section details a plausible synthetic route for obtaining single crystals of this compound suitable for X-ray diffraction. The synthesis is based on the electrophilic iodination of selenophene.

Materials:

-

Selenophene (C₄H₄Se)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Hexanes

-

Argon gas supply

-

Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, etc.)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with argon.

-

Addition of Reactants: Selenophene (1.0 g, 7.6 mmol) is dissolved in 30 mL of anhydrous acetonitrile and added to the flask. To this solution, N-Iodosuccinimide (1.71 g, 7.6 mmol) is added portion-wise over 10 minutes at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in 50 mL of dichloromethane and washed with 2 x 30 mL of saturated sodium thiosulfate solution to remove any unreacted iodine, followed by 2 x 30 mL of brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using hexanes as the eluent to yield this compound as a pale yellow oil.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in a mixture of dichloromethane and hexanes (1:5 v/v) at 4 °C in a loosely capped vial.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

This protocol outlines the standard procedure for the determination of the crystal structure of this compound.[1][2][3]

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector (e.g., PHOTON II).[4]

-

Cryogenic system for maintaining the crystal at low temperature (e.g., Oxford Cryosystems Cryostream).

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope, mounted on a MiTeGen MicroMount™ using cryoprotectant oil, and placed on the goniometer head of the diffractometer.[4]

-

Data Collection: The crystal is cooled to 100 K to minimize thermal vibrations.[5] A preliminary unit cell is determined from a series of initial frames. A full sphere of diffraction data is collected using a combination of φ and ω scans.[3]

-

Data Processing: The collected diffraction images are processed using the diffractometer's software suite (e.g., APEX4). This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and a multi-scan absorption correction (e.g., SADABS).[6]

-

Structure Solution and Refinement: The crystal structure is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and single crystal X-ray diffraction analysis of this compound.

References

- 1. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. fiveable.me [fiveable.me]

- 6. portlandpress.com [portlandpress.com]

- 7. academic.oup.com [academic.oup.com]

A Technical Deep Dive: Unraveling the Nuances of Selenophene and Thiophene for Advanced Research and Drug Development

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide comparing selenophene and thiophene, two critical heterocyclic compounds. This in-depth whitepaper provides a meticulous analysis of their core physicochemical properties, reactivity, and applications, with a strong emphasis on their roles in medicinal chemistry and materials science. The guide aims to equip researchers with the foundational knowledge to strategically select the optimal heterocycle for their specific application, be it enhancing biological activity in a new drug candidate or tuning the electronic properties of a novel organic semiconductor.

Core Physicochemical Properties: A Tale of Two Heterocycles

Selenophene and thiophene, while structurally similar as five-membered aromatic rings containing a group 16 heteroatom, exhibit distinct physicochemical properties that significantly influence their behavior in chemical and biological systems. These differences primarily arise from the larger atomic radius and greater polarizability of selenium compared to sulfur.

A key differentiator is their aromaticity. Thiophene is generally considered to be more aromatic than selenophene.[1] This is attributed to the better overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbon atoms in the ring, leading to a more effective delocalization of π-electrons. The lower aromaticity of selenophene, in turn, influences its reactivity and electronic properties.[1]

From an electronic standpoint, the replacement of sulfur with selenium leads to a narrower HOMO-LUMO gap in selenophene-containing molecules.[1] This is a direct consequence of the higher energy of the Highest Occupied Molecular Orbital (HOMO) and the lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) in selenophenes compared to their thiophene analogs. This smaller bandgap is a critical factor in the design of organic electronic materials, as it often translates to red-shifted absorption spectra and improved charge transport properties.[1]

| Property | Thiophene | Selenophene | Reference |

| Formula | C₄H₄S | C₄H₄Se | [2][3] |

| Molar Mass ( g/mol ) | 84.14 | 131.04 | [2][3] |

| Boiling Point (°C) | 84 | 110 | [2][3] |

| Melting Point (°C) | -38 | -38 | [2] |

| Density (g/cm³) | 1.051 | 1.52 | [2] |

| Aromaticity | Higher | Lower | [1] |

| Ionization Potential | Higher | Lower | [4] |

| Optical Band Gap | Wider | Narrower | [1][5] |

Reactivity Landscape: Navigating Electrophilic Substitution

Both selenophene and thiophene readily undergo electrophilic aromatic substitution reactions, a hallmark of their aromatic character. However, the difference in their electronic properties leads to a notable distinction in their reactivity. Selenophene is generally more reactive towards electrophiles than thiophene.[2][6] This heightened reactivity can be attributed to the greater polarizability of the selenium atom, which can better stabilize the positive charge in the transition state of the electrophilic attack.

The regioselectivity of electrophilic substitution is similar for both heterocycles, with a strong preference for substitution at the C2 (α) position. This is due to the ability of the heteroatom to stabilize the resulting cationic intermediate (the sigma complex) through resonance more effectively when the electrophile attacks the α-position.

To illustrate the practical implications of this reactivity difference, detailed experimental protocols for key electrophilic substitution reactions are provided below. These protocols are designed for a comparative analysis, ensuring that the reaction conditions are identical for both heterocycles to allow for a direct assessment of their relative reactivities.

Experimental Protocol: Comparative Bromination of Thiophene and Selenophene

Objective: To compare the rate and outcome of the electrophilic bromination of thiophene and selenophene under identical conditions.

Materials:

-

Thiophene

-

Selenophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Stir plate and magnetic stir bars

-

Round-bottom flasks

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In two separate round-bottom flasks, dissolve 10 mmol of thiophene and 10 mmol of selenophene in 20 mL of glacial acetic acid.

-

To each flask, add 10 mmol of N-bromosuccinimide (NBS) in one portion at room temperature with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 5 minutes) and analyzing them by GC-MS to determine the consumption of the starting material and the formation of mono- and di-brominated products.

-

After the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into 50 mL of water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analyze the crude product by GC-MS to determine the product distribution (2-bromo, 2,5-dibromo derivatives).

Expected Outcome: Selenophene is expected to react faster than thiophene. The product distribution may also differ, potentially with a higher proportion of dibrominated product for selenophene under identical reaction times due to its higher reactivity.

Experimental Protocol: Comparative Vilsmeier-Haack Formylation of Thiophene and Selenophene

Objective: To compare the efficiency of the Vilsmeier-Haack formylation of thiophene and selenophene.

Materials:

-

Thiophene

-

Selenophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE)

-

Ice bath

-

Saturated Sodium Acetate Solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

In two separate three-necked round-bottom flasks equipped with a dropping funnel and a nitrogen inlet, place 50 mL of anhydrous DMF and cool to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of phosphorus oxychloride (POCl₃) to each flask with stirring, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

To one flask, add 1 equivalent of thiophene dissolved in 10 mL of DCE dropwise. To the other flask, add 1 equivalent of selenophene dissolved in 10 mL of DCE dropwise.

-

After the addition is complete, allow the reaction mixtures to warm to room temperature and then heat at 50 °C for 2 hours.

-

Cool the reaction mixtures to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 2-formylthiophene and 2-formylselenophene by distillation or column chromatography.

-

Compare the yields of the two reactions.

Expected Outcome: Selenophene is expected to give a higher yield of the formylated product compared to thiophene under the same reaction conditions, reflecting its greater reactivity.

Selenophene and Thiophene in Drug Discovery: A Focus on the p38 MAPK Signaling Pathway

The isosteric replacement of a thiophene ring with a selenophene ring is a promising strategy in drug design to modulate the pharmacological properties of a lead compound. This substitution can influence a molecule's potency, selectivity, and metabolic stability. One area where thiophene-based compounds have been extensively explored is in the development of inhibitors for the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

The p38 MAPK pathway is a crucial signaling cascade involved in the cellular response to stress and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, p38α MAPK has emerged as a significant therapeutic target. Many potent and selective p38α MAPK inhibitors feature a thiophene core.

While direct comparative studies of selenophene- versus thiophene-containing p38 MAPK inhibitors are limited in the public domain, the known differences in their physicochemical properties allow for informed predictions. The lower electronegativity and greater polarizability of selenium could lead to altered binding interactions with the kinase's active site. This might manifest as changes in inhibitor potency and selectivity. Furthermore, the metabolic stability of the molecule could be affected, as the C-Se bond may be metabolized differently than the C-S bond.

Caption: The p38 MAPK signaling pathway and the point of intervention for thiophene-based inhibitors.

Crafting Advanced Materials: Selenophene and Thiophene in Organic Electronics

The distinct electronic properties of selenophene and thiophene make them valuable building blocks for the synthesis of conjugated polymers used in organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The incorporation of selenophene into conjugated polymer backbones, often as a replacement for thiophene, has been shown to be an effective strategy for tuning the material's properties and enhancing device performance.

The lower bandgap of selenophene-containing polymers leads to broader absorption spectra, which is beneficial for light-harvesting in OSCs.[5] Moreover, the greater polarizability of selenium can enhance intermolecular interactions, leading to improved molecular packing and higher charge carrier mobilities in OFETs.

Experimental Workflow: Synthesis and Characterization of Selenophene- and Thiophene-Containing Polymers for OFETs

Caption: A typical experimental workflow for the development of selenophene- and thiophene-based polymers for OFET applications.

Experimental Protocol: Stille Coupling Polymerization of a Selenophene-Containing Monomer

Objective: To synthesize a selenophene-containing conjugated polymer via Stille coupling.

Materials:

-

2,5-Bis(trimethylstannyl)selenophene (Monomer A)

-

A dibrominated comonomer (e.g., 4,7-bis(5-bromo-thiophen-2-yl)benzo[c][6][7][8]thiadiazole) (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Schlenk flask and line

-

Soxhlet extraction apparatus

-

Methanol, Hexane, Chloroform

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Monomer A (1 mmol) and Monomer B (1 mmol) in 10 mL of anhydrous toluene.

-

In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in 5 mL of anhydrous toluene.

-

Add the catalyst solution to the monomer solution via cannula.

-

Heat the reaction mixture to 110 °C and stir for 48 hours.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into 200 mL of methanol.

-

Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the polymer fraction.

-

Precipitate the polymer from the chloroform fraction by adding it to methanol, filter, and dry under vacuum.

-

Characterize the polymer by ¹H NMR, Gel Permeation Chromatography (GPC), UV-Vis spectroscopy, and Cyclic Voltammetry (CV).

Conclusion: A Bright Future for Selenophene and Thiophene Chemistry

The comparative analysis of selenophene and thiophene reveals a fascinating interplay of subtle atomic differences that translate into significant macroscopic effects. While thiophene remains a workhorse in many applications, the unique properties of selenophene offer exciting opportunities for innovation. For drug developers, the strategic incorporation of selenophene provides a powerful tool to fine-tune the pharmacological profile of drug candidates. In materials science, selenophene-based materials are pushing the boundaries of organic electronics, enabling the development of more efficient and versatile devices. This guide serves as a foundational resource to empower researchers to harness the full potential of both these remarkable heterocycles.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. heeneygroup.com [heeneygroup.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

Methodological & Application

Application Notes and Protocols: 2-Iodoselenophene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-iodoselenophene in various palladium-catalyzed cross-coupling reactions. The document includes detailed experimental protocols, quantitative data for reaction performance, and visualizations of reaction mechanisms and workflows to facilitate the application of these methodologies in a laboratory setting.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the introduction of the selenophene moiety into more complex molecular architectures. The selenophene ring is a key structural motif in various functional materials and biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to form carbon-carbon and carbon-heteroatom bonds with this compound, enabling the synthesis of a diverse array of substituted selenophenes. This document details the application of this compound in Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. The reaction of this compound with various arylboronic acids provides an efficient route to 2-arylselenophenes.

Quantitative Data

The following table summarizes the results for the palladium-catalyzed Suzuki cross-coupling of this compound with a range of arylboronic acids.[1][2][3] The reaction consistently affords good to excellent yields of the corresponding 2-arylselenophenes under mild conditions.[1][2][3]

| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylselenophene | 12 | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)selenophene | 12 | 88 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)selenophene | 12 | 90 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)selenophene | 12 | 82 |

| 5 | 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)selenophene | 12 | 78 |

| 6 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)selenophene | 12 | 75 |

| 7 | 2-Naphthylboronic acid | 2-(2-Naphthyl)selenophene | 12 | 80 |

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) in DME/H₂O (4:1, 5 mL) is stirred at 80 °C for the time indicated in the table.[1][2][3] After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature and diluted with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylselenophene.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne, yielding 2-alkynylselenophenes. Notably, this reaction can proceed efficiently in the absence of a copper co-catalyst.[4][5]

Quantitative Data

The following table presents data for the copper-free Sonogashira coupling of 2-haloselenophenes with various terminal alkynes.[4][5]

| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)selenophene | 6 | 85 |

| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)selenophene | 6 | 78 |

| 3 | 3-Butyn-1-ol | 4-(Selenophen-2-yl)but-3-yn-1-ol | 6 | 82 |

| 4 | Propargyl alcohol | 3-(Selenophen-2-yl)prop-2-yn-1-ol | 6 | 80 |

| 5 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)selenophene | 6 | 90 |

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

A mixture of the 2-haloselenophene (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Et₃N (2.0 mmol) in DMF (5 mL) is stirred at 60 °C for the time indicated.[4][5] Upon completion, the reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the pure 2-alkynylselenophene.

Stille Cross-Coupling

Quantitative Data

No specific quantitative data for the Stille coupling of this compound was found in the provided search results. The following table is a template for expected data based on general Stille reaction outcomes.

| Entry | Organostannane | Expected Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Vinyltributyltin | 2-Vinylselenophene | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 12 | e.g., 70-90 |

| 2 | Tributyl(phenyl)tin | 2-Phenylselenophene | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | 65 | 16 | e.g., 75-95 |

| 3 | Tributyl(2-thienyl)tin | 2-(2-Thienyl)selenophene | PdCl₂(PPh₃)₂ | PPh₃ | - | DMF | 80 | 10 | e.g., 65-85 |

Experimental Protocol: General Procedure for Stille Coupling

To a solution of this compound (1.0 mmol) and the organostannane (1.1 mmol) in an anhydrous solvent (e.g., toluene, THF, or DMF, 5 mL) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is added. The reaction mixture is heated to the specified temperature for the required time. After cooling to room temperature, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated, and the crude product is purified by chromatography. Due to the toxicity of organotin byproducts, appropriate purification methods, such as treatment with potassium fluoride solution, are recommended.

Heck Cross-Coupling

The Heck reaction facilitates the coupling of this compound with alkenes to form 2-alkenylselenophenes. This reaction is a valuable tool for the vinylation of aryl halides. Specific literature on the Heck coupling of this compound is limited in the provided results, thus a general protocol is presented.

Quantitative Data

Specific quantitative data for the Heck coupling of this compound was not found in the search results. The table below illustrates the expected format for such data.

| Entry | Alkene | Expected Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | 2-(2-Phenylethenyl)selenophene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | e.g., 60-80 |

| 2 | n-Butyl acrylate | n-Butyl 3-(selenophen-2-yl)acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 18 | e.g., 65-85 |

| 3 | 1-Octene | 2-(Oct-1-en-1-yl)selenophene | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | NMP | 110 | 20 | e.g., 50-70 |

Experimental Protocol: General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol) in a suitable solvent (e.g., DMF, DMA, NMP, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, filtered, and the solvent is removed under vacuum. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine. This reaction is a powerful method for synthesizing N-aryl compounds. Although a copper-mediated amidation of this compound has been mentioned, specific protocols for the palladium-catalyzed version are not detailed in the provided search results.[1] Therefore, a general procedure is provided.

Quantitative Data

No specific quantitative data for the Buchwald-Hartwig amination of this compound was found. The following table is a template for the expected data.

| Entry | Amine | Expected Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-Phenylselenophen-2-amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | e.g., 70-90 |

| 2 | Morpholine | 4-(Selenophen-2-yl)morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 90 | 24 | e.g., 65-85 |

| 3 | Benzylamine | N-Benzylselenophen-2-amine | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 80 | 20 | e.g., 60-80 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.0 mmol). Anhydrous solvent (e.g., toluene, dioxane, 5 mL) is added, and the vessel is sealed and heated to the appropriate temperature. After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide range of functionalized selenophenes. The Suzuki and Sonogashira couplings are well-documented and offer high yields under relatively mild conditions. While specific examples for Stille, Heck, and Buchwald-Hartwig reactions with this compound are less prevalent in the literature, the general protocols provided herein serve as a solid starting point for the development of these transformations. The methodologies outlined in these application notes are of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel selenophene-containing compounds.

References